1-Stearoyl-2-arachidonoyl-SN-glycerol

Protein Kinase C Isoform Selectivity Signal Transduction

Unlike generic DAGs (DOG, PMA), SAG is the endogenous PIP2‑derived second messenger with isoform‑selective PKC activation (PKCα/δ preferred), defined RasGRP Ki=4.49 µM, and unique DGKε substrate specificity. Eliminate pathway infidelity—choose SAG for reproducible target engagement in cancer, cardiovascular, and immunology research. ≥98% purity ensures reliable data.

Molecular Formula C41H72O5
Molecular Weight 645.0 g/mol
CAS No. 65914-84-3
Cat. No. B052953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Stearoyl-2-arachidonoyl-SN-glycerol
CAS65914-84-3
Synonyms[S-(all-Z)]-5,8,11,14-Eicosatetraenoic Acid 1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl Ester;  1-Stearoyl-2-arachidonoyl-sn-glycerol;  1-Stearoyl-2-arachidonoyl-sn-glycerol;  1-Stearoyl-2-arachidonyl-sn-glycerol
Molecular FormulaC41H72O5
Molecular Weight645.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1
InChIKeyNSXLMTYRMFVYNT-IUJDHQGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in methyl acetate

1-Stearoyl-2-arachidonoyl-SN-glycerol (SAG; CAS 65914-84-3): Key Differentiated Diacylglycerol for PKC, RasGRP, and DGKε Research


1-Stearoyl-2-arachidonoyl-SN-glycerol (SAG) is a 1,2-diacyl-sn-glycerol species bearing stearic acid (C18:0) at the sn-1 position and arachidonic acid (C20:4 ω-6) at the sn-2 position [1]. It is the predominant diacylglycerol (DAG) second messenger generated from phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis in mammalian cells, endogenously linking Gq-coupled receptor activation to downstream signaling [2]. Unlike generic DAG analogues such as 1,2-dioleoyl-sn-glycerol (DOG) or phorbol esters, SAG’s unique acyl composition confers isoform-selective activation of protein kinase C (PKC), distinct binding affinity for RasGRP, and substrate specificity for diacylglycerol kinase epsilon (DGKε), making it the biologically relevant choice for dissecting native signaling pathways.

1-Stearoyl-2-arachidonoyl-SN-glycerol (65914-84-3): Why Generic DAG Analogues Cannot Replace SAG


Generic DAG analogues such as 1,2-dioleoyl-sn-glycerol (DOG), 1-oleoyl-2-acetyl-sn-glycerol (OAG), or phorbol esters (e.g., PMA) are widely used as PKC activators but fail to replicate the native signaling selectivity of SAG. SAG contains the arachidonoyl moiety at sn-2, which is the biologically relevant feature of PIP2-derived DAG in cells [1]. PKC isoform activation potency and rank order differ markedly between SAG and alternative species: SAG is asignificantly stronger activator of PKCα and PKCδ than 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) and 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) [2]. Furthermore, DGKε, the enzyme dedicated to terminating DAG signals and replenishing phosphoinositides, exhibits unique substrate selectivity for SAG over DOG and other species [3]. For studies of RasGRP, SAG binds with a defined Ki of 4.49 µM in Jurkat T-cells, whereas other DAG species show different Ki values [4]. Substituting SAG with a generic DAG therefore compromises both target engagement fidelity and biological relevance.

1-Stearoyl-2-arachidonoyl-SN-glycerol (CAS 65914-84-3): Quantified Differentiation Evidence for Informed Procurement


Isoform-Selective PKC Activation: SAG vs. SDG and SEG

SAG is a superior activator of PKCα and PKCδ compared to the ω-3 DAG analogues SDG and SEG. In direct head-to-head assays using rat brain PKC isoenzymes, SAG produced significantly higher stimulation of PKCα and PKCδ than SDG or SEG at equivalent concentrations [1]. Conversely, PKCβI was more potently activated by SDG and SEG than by SAG, demonstrating that the acyl chain composition dictates isoform selectivity, not merely potency. The biologically relevant activation range for SAG across PKCα, PKCδ, PKCγ, PKCε, and PKCβI spans 0–5 µM, with potent activation at low nanomolar concentrations for PKCα, ε, and δ . This contrasts with the higher concentrations typically required for DOG in similar vesicle-based assays [2].

Protein Kinase C Isoform Selectivity Signal Transduction

RasGRP Binding Affinity: SAG Ki vs. Other DAG Species in Jurkat T Cells

SAG competitively binds to the Ras activator RasGRP with a Ki value of 4.49 µM in Jurkat T-cells, as determined by [3H]PDBu competition assays [1]. This interaction is independent of PKC signaling and directly modulates MAP kinase (ERK1/ERK2) activation. Importantly, different DAG molecular species exhibit distinct Ki values for RasGRP binding: competition studies revealed that SDG and SEG have different affinities compared to SAG, consistent with the requirement for a specific acyl chain composition for optimal RasGRP interaction [1]. Only SAG (containing arachidonic acid) and SDG (containing DHA), but not SEG, participate in the modulation of RasGRP-mediated MAP kinase activation in Jurkat T cells [1]. This establishes SAG as the endogenous DAG species with the highest relevance for studying RasGRP-dependent pathways in T lymphocytes.

RasGRP MAP Kinase T Cell Signaling Oncology

DGKε Substrate Specificity: SAG vs. 1,2-Dioleoyl-sn-glycerol (DOG)

DGKε is the only mammalian DGK isoform that exhibits pronounced substrate selectivity, and SAG is its preferred physiological substrate. DGKε uniquely catalyzes the phosphorylation of SAG to phosphatidic acid, thereby linking DAG signaling termination to phosphoinositide recycling [1]. In comparative kinetic studies using COS7 cell-expressed full-length FLAG-DGKε and N-terminally truncated FLAG-DGKΔε, both enzyme forms were more specific for 1-stearoyl-2-arachidonoyl-sn-glycerol than for 1,2-dioleoyl-sn-glycerol to comparable extents [2]. The selectivity for SAG over DOG is quantitatively significant, confirming that the arachidonoyl moiety at sn-2 is a key determinant of substrate recognition. DGKε dysfunction is directly linked to atypical hemolytic uremic syndrome (aHUS), making SAG an essential tool substrate for studying DGKε-related disease mechanisms [1].

Diacylglycerol Kinase Epsilon Phosphatidylinositol Cycle Atypical Hemolytic Uremic Syndrome

Non-Selective Cation Channel (NSCC/TRPC6) Activation: Concentration-Dependent Response Range in Airway Smooth Muscle

SAG activates non-selective cation channels (NSCC), including TRPC6, in airway smooth muscle (ASM) cells in a concentration-dependent manner. SAG augments NSCC activity at 0.3–3 µM in ASM cells . Independent studies confirm that SAG activates TRPC6 at an EC50 of ~8 µM [1]. The ability to modulate calcium-permeable channels at low micromolar levels distinguishes SAG from other DAG analogues with differing channel selectivity profiles. 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) also augments NSCC activity, but without the additional multi-target signaling properties (PKC, RasGRP, DGKε) that make SAG a single chemical tool for integrated signaling studies [2].

TRPC6 Calcium Signaling Airway Smooth Muscle Respiratory Pharmacology

Biological Relevance: SAG as the Primary PIP2-Derived DAG in Mammalian Signaling

SAG is not merely a synthetic DAG analogue; it is the major DAG species generated by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) in response to Gq-coupled receptor activation [1]. This positions SAG uniquely as the endogenous second messenger, in contrast to synthetic DAGs such as DOG or OAG that are not natively produced in significant quantities during cell signaling. In rat brain synaptic nerve endings (synaptosomes), SAG is efficiently converted to phosphatidic acid by endogenous DGK activity, demonstrating its direct participation in neuronal DAG/PA cycling [2]. Furthermore, SAG is the most abundant molecular species of 1,2-diacyl-sn-glycerol signaling lipids in neural tissue [3], confirming its tissue-level prevalence. The initiation of synaptic 2-arachidonoylglycerol (2-AG) biosynthesis also requires SAG as the precursor DAG substrate for diacylglycerol lipase [4]. These combined findings establish that SAG is the biologically authentic DAG species, and that non-native analogues cannot replicate its physiological role.

Phospholipase C PIP2 Hydrolysis Endogenous DAG Signal Transduction

Acyl Chain Segregation and Biophysical Behavior: SAG's Unique Polymorphism

The biophysical properties of SAG fundamentally differ from those of symmetric-chain DAGs. Differential scanning calorimetry, X-ray powder diffraction, and solid-state 13C MAS NMR studies revealed that SAG exhibits three distinct α-phases (α, sub-α1, and sub-α2) in the dry state, with the stearoyl and arachidonoyl chains occupying different environments and undergoing segregation upon cooling [1]. High-power proton-decoupled MAS 13C NMR gave 16 distinct resonances for the 20 arachidonoyl carbons and 5 distinct resonances for the 18 stearoyl carbons, demonstrating highly asymmetric chain packing [1]. Remarkably, upon cooling, all stearoyl resonances vanish in the sub-α2 phase while arachidonoyl carbons 8/9 through 20 remain distinct, indicating complete phase segregation of the two acyl chains [1]. This behavior is not observed for symmetric-chain DAGs (such as DOG), which pack in a conventional double-layer hairpin fashion. The NMR and X-ray data suggest that SAG does not pack in this conventional bilayer arrangement, providing a physicochemical mechanism for DAG hexagonal phase domain separation within membrane bilayers that is critical for its fusogenic and signaling functions [1].

Membrane Biophysics Lipid Polymorphism Hexagonal Phase Signal Transduction

1-Stearoyl-2-arachidonoyl-SN-glycerol (65914-84-3): Optimal Application Scenarios for Research and Industrial Use


PKC Isoform-Selective Activation in Signal Transduction Research

When the experimental goal is to selectively activate PKCα or PKCδ while minimizing PKCβI activation, SAG is the DAG of choice. Direct comparative evidence demonstrates statistically significant higher activation of PKCα and PKCδ by SAG vs. SDG and SEG under identical in vitro kinase assay conditions [1]. For laboratories conducting PKC isoform-specific pharmacology (e.g., cancer, cardiovascular, or neurological disease models), procurement of SAG (≥98% purity, CAS 65914-84-3) eliminates the isoform ambiguity introduced by generic DAG activators.

RasGRP-Mediated MAP Kinase Pathway Dissection in T-Cell Immunology and Oncology

For studies requiring PKC-independent RasGRP activation with subsequent ERK1/ERK2 phosphorylation measurement, SAG is the only DAG with a precisely defined Ki (4.49 µM) for RasGRP competitive binding in Jurkat T-cells [1]. This quantitative parameter enables reproducible experimental design and IC50/EC50 comparisons with inhibitors. SAG's confirmed functional coupling to MAP kinase activation makes it essential for T-cell leukemia/lymphoma research, autoimmune disease models, and Ras pathway inhibitor screening.

DGKε Enzymology and Phosphatidylinositol Cycle Studies

DGKε is the sole mammalian DGK isoform with substrate selectivity, and SAG is its preferred substrate. For enzymatic characterization, inhibitor screening, or disease modeling of atypical hemolytic uremic syndrome (aHUS), SAG must be used as the substrate to obtain physiologically meaningful kinetic parameters (Km, Vmax, kcat) [1]. Using DOG or other generic DAG substrates yields data that does not reflect the native PI cycle enzymology.

Multi-Target DAG Signaling Tool for Integrated Calcium and Kinase Pathway Analysis

SAG simultaneously activates PKC (nM–µM range), binds RasGRP (Ki = 4.49 µM), augments NSCC/TRPC6 channels (0.3–3 µM; EC50 ~8 µM), and serves as the substrate for DGKε [1][2][3]. This multi-target profile makes SAG an ideal single-compound procurement solution for integrated signaling studies in smooth muscle, neuronal, or immune cell systems, reducing the need for multiple DAG analogues with overlapping but incomplete target coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Stearoyl-2-arachidonoyl-SN-glycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.